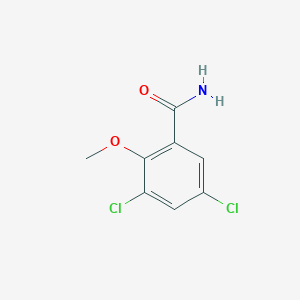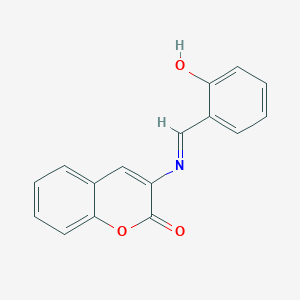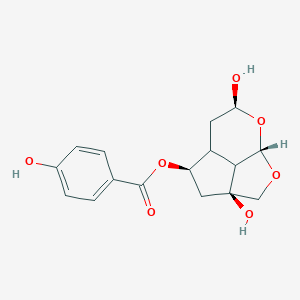
1-Propene-1,2,3-tricarboxylic acid, monoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene-1,2,3-tricarboxylic acid, monoethyl ester, also known as citraconic acid monoethyl ester (CAEE), is an organic compound with the chemical formula C7H8O5. It is a colorless liquid that is used in various scientific research applications, particularly in the field of biochemistry.
Mecanismo De Acción
The mechanism of action of CAEE is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, particularly in the synthesis of compounds with biological activity.
Biochemical and Physiological Effects:
CAEE has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. It has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CAEE in lab experiments is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which can pose a risk to researchers if proper safety measures are not taken.
Direcciones Futuras
There are several potential future directions for research involving CAEE. One area of interest is the synthesis of new compounds with biological activity, particularly antitumor and anti-inflammatory agents. Another area of interest is the development of new synthetic methods for the production of CAEE and related compounds. Additionally, further research is needed to fully understand the mechanism of action of CAEE and its potential applications in various fields of science.
Métodos De Síntesis
CAEE can be synthesized through the esterification of 1-Propene-1,2,3-tricarboxylic acid, monoethyl ester acid with ethanol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
CAEE is commonly used in scientific research as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has been shown to have potential as a starting material for the synthesis of antitumor agents, anti-inflammatory agents, and insecticides.
Propiedades
Número CAS |
1321-30-8 |
|---|---|
Nombre del producto |
1-Propene-1,2,3-tricarboxylic acid, monoethyl ester |
Fórmula molecular |
C8H11O6 |
Peso molecular |
202.16 g/mol |
Nombre IUPAC |
(2E)-2-(2-ethoxy-2-oxoethylidene)butanedioic acid |
InChI |
InChI=1S/C8H10O6/c1-2-14-7(11)4-5(8(12)13)3-6(9)10/h4H,2-3H2,1H3,(H,9,10)(H,12,13)/b5-4+ |
Clave InChI |
ANIDMCPGEUWERH-SNAWJCMRSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\CC(=O)O)/C(=O)O |
SMILES |
CCOC(=O)C=C(CC(=O)O)C(=O)O |
SMILES canónico |
CCOC(=O)C=C(CC(=O)O)C(=O)O |
Densidad |
1.096 (25°) |
Descripción física |
colourless, oily liquid with sweet, fruity, winey odour and taste |
Solubilidad |
slightly soluble in water; soluble in alcohol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)
![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)



![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)



![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)